molecular formula C16H14N2OS B2747156 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide CAS No. 356099-92-8

4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Cat. No. B2747156
CAS RN: 356099-92-8
M. Wt: 282.36
InChI Key: REYFMIHLRXAEJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which “4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide” is a part of, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H NMR, 13C NMR spectroscopy, and elemental methods .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions, including the reaction of 7-amino-4-methylcoumarin with a number of organic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, N-Methylbenzamide has a molecular formula of CHNO, an average mass of 135.163 Da, and a monoisotopic mass of 135.068420 Da .

Scientific Research Applications

  • Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives, similar to the compound , have been synthesized and investigated for their gelation behavior. These compounds showed potential in forming gels with good stability and low minimum gelator concentration in ethanol/water and methanol/water mixtures. Their gelation behavior is attributed to multiple non-covalent interactions, including π-π interaction and hydrogen bonding (Yadav & Ballabh, 2020).

  • Antitumor Agents : Some benzothiazole derivatives, related to 4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, have shown selective cytotoxicity against tumorigenic cell lines. These compounds are being explored as potent antitumor agents due to their efficacy in inhibiting tumor growth (Yoshida et al., 2005).

  • Synthesis of Complex Compounds : The synthesis of various benzothiazole derivatives involves multicomponent reactions, showcasing the compound's versatility in creating a range of chemical structures. These structures have potential applications in pharmaceuticals and organic materials (Hossaini et al., 2017).

  • Anticancer Activity : Benzothiazole derivatives have been explored for their in-vitro anticancer activity. Some of these compounds exhibited remarkable activity against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Waghmare et al., 2013).

  • Corrosion Inhibition : Benzothiazole derivatives have been used as corrosion inhibitors for carbon steel in acidic environments. Their effectiveness in protecting against corrosion showcases their potential in industrial applications (Hu et al., 2016).

Mechanism of Action

properties

IUPAC Name

4-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-3-5-12(6-4-10)16(19)18-13-7-8-14-15(9-13)20-11(2)17-14/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYFMIHLRXAEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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